molecular formula C12H14BrN5O B5043399 5-amino-1-(4-bromophenyl)-N-isopropyl-1H-1,2,3-triazole-4-carboxamide

5-amino-1-(4-bromophenyl)-N-isopropyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B5043399
M. Wt: 324.18 g/mol
InChI Key: FLBPYRNKPSFEAO-UHFFFAOYSA-N
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Description

5-amino-1-(4-bromophenyl)-N-isopropyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of an amino group, a bromophenyl group, and an isopropyl group attached to the triazole ring. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(4-bromophenyl)-N-isopropyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

  • Formation of the Triazole Ring: : The triazole ring can be synthesized via a cycloaddition reaction known as the Huisgen 1,3-dipolar cycloaddition. This involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring.

  • Introduction of the Bromophenyl Group: : The bromophenyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of a suitable brominated aromatic compound with the triazole intermediate.

  • Amination: : The amino group is introduced via a nucleophilic substitution reaction, where an amine reacts with the triazole intermediate.

  • Isopropylation: : The isopropyl group is introduced through an alkylation reaction, where an isopropyl halide reacts with the triazole intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition step, and the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can occur at the bromophenyl group, potentially leading to the formation of phenyl derivatives.

    Substitution: The compound can undergo various substitution reactions, particularly at the bromophenyl group, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-amino-1-(4-bromophenyl)-N-isopropyl-1H-1,2,3-triazole-4-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound is studied for its potential biological activities. Triazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. This compound is of interest for its potential use in developing new therapeutic agents.

Medicine

In medicine, the compound is investigated for its potential as a drug candidate. Its structure allows for interactions with various biological targets, making it a promising lead compound for drug development.

Industry

In industry, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-amino-1-(4-bromophenyl)-N-isopropyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets in biological systems. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The bromophenyl group can enhance the compound’s binding affinity to its targets, while the amino and isopropyl groups can modulate its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-1-(4-chlorophenyl)-N-isopropyl-1H-1,2,3-triazole-4-carboxamide
  • 5-amino-1-(4-fluorophenyl)-N-isopropyl-1H-1,2,3-triazole-4-carboxamide
  • 5-amino-1-(4-methylphenyl)-N-isopropyl-1H-1,2,3-triazole-4-carboxamide

Uniqueness

Compared to similar compounds, 5-amino-1-(4-bromophenyl)-N-isopropyl-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of the bromophenyl group. The bromine atom can significantly influence the compound’s reactivity and biological activity, making it distinct from its chloro, fluoro, and methyl analogs.

Properties

IUPAC Name

5-amino-1-(4-bromophenyl)-N-propan-2-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN5O/c1-7(2)15-12(19)10-11(14)18(17-16-10)9-5-3-8(13)4-6-9/h3-7H,14H2,1-2H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLBPYRNKPSFEAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=C(N(N=N1)C2=CC=C(C=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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